(Z)-3-chloroprop-1-en-1-ol

Description

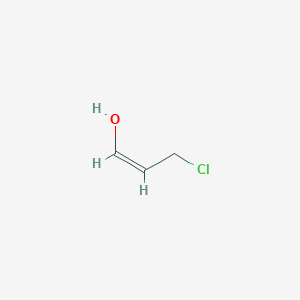

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloroprop-1-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h1,3,5H,2H2/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFHKADPPUOUFS-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24969-06-0 | |

| Record name | Oxirane, 2-(chloromethyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-(chloromethyl)-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Z 3 Chloroprop 1 En 1 Ol

Established Reaction Pathways for (Z)-3-chloroprop-1-en-1-ol Synthesis

Grignard Reaction Approaches for Stereoselective Formation of this compound

A prevalent and industrially significant method for synthesizing this compound involves a Grignard reaction. This pathway commences with the formation of a Grignard reagent, typically allylmagnesium chloride, by reacting allyl chloride with magnesium metal in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Subsequently, this Grignard reagent is reacted with formaldehyde. The final step involves acidic hydrolysis to yield the target compound. This method is favored in industrial production due to its robustness, scalability, and efficiency, generally providing a high yield with good (Z)-selectivity. Key optimization strategies for this process include using high-purity starting materials, controlling addition rates and temperatures to minimize side reactions, and optimizing hydrolysis conditions.

Hydrohalogenation of Propargyl Alcohol in the Synthesis of this compound

Another synthetic route involves the hydrohalogenation of propargyl alcohol with hydrochloric acid (HCl). This process entails the addition of HCl across the triple bond of propargyl alcohol. The reaction is typically conducted in an acidic aqueous or mixed solvent medium with controlled temperatures to prevent undesirable side reactions such as overreaction or polymerization. While this method utilizes simple reagents, it generally results in moderate yields and selectivity, making it less favored for industrial applications compared to the Grignard approach.

Hydrolysis-Based Syntheses from Halogenated Propenes

The synthesis of this compound can also be achieved through the hydrolysis of appropriately substituted halogenated propenes. This approach relies on the nucleophilic substitution of a halide at the allylic position. The specific precursor and reaction conditions, such as the choice of base and solvent, are critical in determining the yield and stereoselectivity of the final product.

Direct Chlorination Methods Applied to Allylic Alcohol Precursors

Direct chlorination of allylic alcohol serves as a potential route to this compound. This method involves the use of a chlorinating agent to replace a hydroxyl group with a chlorine atom. The choice of chlorinating reagent and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the reaction, ensuring the formation of the desired (Z)-isomer.

Advanced and Specialized Synthetic Approaches

Organolithium Reagent Mediated Syntheses via 3-Chloro-1-lithiopropene Intermediate

A more advanced synthetic strategy involves the use of organolithium reagents, specifically through the generation of a 3-chloro-1-lithiopropene intermediate. acs.orgresearchgate.netacs.org This highly reactive intermediate is formed by treating 1-bromo-3-chloropropene (B8598487) with tert-butyllithium (B1211817) at low temperatures, typically -78°C. acs.orgresearchgate.netacs.org Due to its instability, the 3-chloro-1-lithiopropene must be trapped in situ with an electrophile. acs.orgresearchgate.netacs.org

In a notable application of this method, the lithiated intermediate is reacted with alkylboronic esters. acs.orgresearchgate.netacs.org This is followed by an oxidation step to yield allylic alcohols. acs.orgresearchgate.net This approach is versatile, allowing for the incorporation of a wide range of alkyl groups and offering high stereoselectivity and yields. However, it requires stringent reaction conditions, including low temperatures and an inert atmosphere, and the instability of the intermediate necessitates immediate trapping.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material(s) | Key Reagents/Conditions | Yield & Selectivity | Advantages | Limitations |

| Grignard Reaction | Allyl chloride | Mg in ether, formaldehyde, hydrolysis | High yield, good (Z)-selectivity | Scalable, efficient | Moisture sensitive |

| Hydrohalogenation | Propargyl alcohol | HCl, acidic medium | Moderate yield, moderate selectivity | Simple reagents | Side products, selectivity issues |

| Organolithium | 1-Bromo-3-chloropropene | tert-BuLi, alkylboronic esters, low temp | High yield, stereoselective | Versatile for derivatives | Requires low temp, unstable intermediate |

Table 2: Yields of Allylic Alcohols from Organolithium Approach with Various Alkylboronic Esters

| Entry | Alkyl Group | Yield (%) |

| 1 | n-Butyl | 90 |

| 2 | Benzyl | 75 |

| 3 | 4-Methoxybenzyl | 84 |

| 4 | Isopropyl | 94 |

| 5 | Cyclohexyl | 83 |

| 6 | tert-Butyl | 98 |

| 7 | Thexyl | 34–99 |

| Thexyl yields show significant variation depending on the specific boronate ester utilized, with less sterically hindered esters generally providing higher yields. |

Stereocontrolled Synthesis of this compound and its Stereoisomers

The stereocontrolled synthesis of allylic alcohols, particularly those containing a halogen, presents a significant challenge in organic chemistry due to the need to control the geometry of the carbon-carbon double bond. For this compound, achieving high stereoselectivity for the Z-isomer is crucial for its application as a specific building block in more complex molecular architectures. Research has focused on developing methods that can reliably produce the desired (Z)-configuration while minimizing the formation of the (E)-stereoisomer.

A highly effective strategy for the stereoselective synthesis of (Z)-haloallylic alcohols, including this compound, involves a manganese-promoted sequential process. rsc.orgnih.gov This method utilizes highly reactive Rieke manganese to mediate the reaction between aldehydes and trihaloesters or amides. The process proceeds with complete Z-stereoselectivity, first yielding (Z)-α-halo-α,β-unsaturated esters or amides. nih.govresearchgate.net These intermediates can then be readily reduced to the target (Z)-haloallylic alcohols. rsc.orgnih.gov For instance, the reaction of an aldehyde with trichloroacetate, promoted by manganese, forms a (Z)-α-chloro-α,β-unsaturated ester, which upon reduction with a reagent like diisobutylaluminium hydride (DIBAL-H), yields the (Z)-chloroallylic alcohol. rsc.org The mechanism proposed for this high Z-selectivity involves the formation of a specific manganese enolate intermediate that dictates the stereochemical outcome of the subsequent reaction. nih.gov

The synthesis of stereoisomers, particularly the (E)-isomer of 3-chloroprop-1-en-1-ol, often requires different synthetic approaches. One method involves the reaction of 3-chloro-1-lithiopropene with alkylboronic esters. researchgate.netacs.org This process typically starts with (E)-1-bromo-3-chloroprop-1-ene to generate the lithiated species, which then reacts with a boronic ester. acs.orgacs.org Subsequent oxidation yields the corresponding allylic alcohol, with the stereochemistry often reflecting the starting material. Another approach is the titanium-mediated reductive cross-coupling of β-halo allylic alcohols with imines, which has been shown to favor the formation of products with E-selectivity. nih.gov

The table below summarizes findings from a manganese-promoted synthesis yielding (Z)-haloallylic alcohols. rsc.org

| Aldehyde (R-CHO) | Intermediate | Final Product ((Z)-Alcohol) | Overall Yield (%) |

|---|---|---|---|

| C₆H₅CHO (Benzaldehyde) | (Z)-Ethyl 2-chloro-3-phenylacrylate | (Z)-2-Chloro-3-phenylprop-2-en-1-ol | 73 |

| (CH₃)₂CHCHO (Isobutyraldehyde) | (Z)-Ethyl 2-chloro-4-methylpent-2-enoate | (Z)-2-Chloro-4-methylpent-2-en-1-ol | 65 |

| CH₃(CH₂)₅CHO (Heptanal) | (Z)-Ethyl 2-chloronon-2-enoate | (Z)-2-Chloronon-2-en-1-ol | 70 |

Innovative Catalytic Methods in this compound Formation

Modern synthetic chemistry has seen a surge in the development of innovative catalytic methods to improve efficiency, selectivity, and sustainability. For the formation of this compound and related halohydrins, both biocatalytic and transition-metal-catalyzed approaches have shown significant promise.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity under mild conditions. Engineered halohydrin dehalogenases (HHDHs) have emerged as powerful catalysts in the synthesis of chiral halogenated compounds. rsc.orgnih.gov For example, an engineered HheC enzyme from Agrobacterium radiobacter AD1 has been used for the stereoselective synthesis of chiral oxetanes from γ-haloalcohols, demonstrating the potential of these enzymes to handle halogenated substrates with high precision (E > 200). nih.gov Furthermore, multi-enzyme cascade reactions have been developed for the stereoselective reduction of α-halo cyclic enones to produce halohydrins with multiple contiguous stereocenters. acs.org These systems combine the activity of an ene-reductase (like OYE2-3 or NemA) and an alcohol dehydrogenase (ADH) to achieve high yields and excellent stereoselectivity. acs.org While not directly forming this compound, these enzymatic strategies provide a blueprint for future development of biocatalysts for its specific synthesis.

Transition-metal catalysis provides another avenue for innovative synthesis. The use of earth-abundant and low-cost metals like iron is particularly attractive. Iron-catalyzed cross-coupling reactions have been successfully applied to the synthesis of allylamines from stereochemically pure 3-chloroprop-2-en-1-amines and Grignard reagents. researchgate.net This method demonstrates that the geometry of the starting chloro-olefin is retained in the product with high fidelity, suggesting its applicability for the synthesis of substituted allylic alcohols from a this compound scaffold. researchgate.net Other transition metals, such as palladium, are used in carbonylation reactions of halogenated homoallylic amines to produce exo-methylene γ-lactams in high yields (≥ 93%), showcasing catalytic C-C bond formation on a related substrate. nih.gov

The table below highlights examples of innovative catalytic methods relevant to halohydrin synthesis.

| Catalytic Method | Catalyst/Enzyme | Substrate Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Biocatalytic Kinetic Resolution | Engineered Halohydrin Dehalogenase (HheC) | γ-haloalcohols | Chiral Oxetanes | High stereoselectivity (E > 200) and enantiomeric excess (>99% ee). | nih.gov |

| Multienzyme Cascade | Ene-reductase (OYE) & Alcohol Dehydrogenase (ADH) | α-halo cyclic enones | Chiral halohydrins | Good yields and high stereoselectivity for products with three contiguous stereocenters. | acs.org |

| Cross-Coupling | Iron Salts (e.g., FeCl₃) | 3-chloroprop-2-en-1-amines | Allylamines | High yield and stereoselectivity, retaining the double bond geometry. | researchgate.net |

| Carbonylation | Palladium Complex (Cl₂Pd(PPh₃)₂) | Halogenated homoallylic amines | γ-lactams | Efficient cyclization with high yields (≥ 93%). | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Z 3 Chloroprop 1 En 1 Ol

Oxidative Transformations of (Z)-3-chloroprop-1-en-1-ol

The primary alcohol group in this compound is susceptible to oxidation, leading to the formation of corresponding unsaturated aldehydes and carboxylic acids. These transformations are fundamental in synthetic organic chemistry, providing access to valuable building blocks.

The oxidation of this compound to its corresponding aldehyde, (Z)-3-chloroprop-1-en-1-al (also known as (Z)-3-chloroacrolein), is a key transformation. The product aldehyde is often highly reactive and can be challenging to isolate due to its potential for polymerization or further oxidation. arabjchem.org Consequently, it is frequently generated and used in situ.

One-pot procedures have been developed to circumvent the isolation of the volatile and unstable aldehyde intermediate. For instance, a sequential oxidation-Wittig reaction allows for the conversion of allylic alcohols to more complex unsaturated esters. In these methods, the alcohol is first oxidized to the aldehyde, which is then immediately trapped by a phosphorus ylide to furnish the final product. arabjchem.org

A notable synthetic application involves a one-pot oxidation and olefination of (Z)-3-chloroprop-2-en-1-ol. researchgate.netcyberleninka.ru This process implies the transient formation of (Z)-3-chloroprop-2-en-1-al, which then undergoes further reaction to yield a dienoate, a precursor for synthesizing insect pheromones. researchgate.netcyberleninka.ru

The oxidation of 3-chloroallyl alcohol to 3-chloroacrolein (B1609247) is also a recognized step in the metabolic degradation of pesticides like 1,3-dichloropropene (B49464). In biological systems, this conversion is often catalyzed by enzymes such as alcohol dehydrogenase.

| Reaction Type | Description | Key Feature | Reference |

|---|---|---|---|

| One-Pot Oxidation-Wittig | Sequential chlorination-oxidation-Wittig reaction of alcohols to produce (Z)-α-chloro-α,β-unsaturated esters. | Avoids isolation of the intermediate aldehyde. | arabjchem.org |

| One-Pot Oxidation-Olefination | Synthesis of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate from (Z)-3-chloroprop-2-en-1-ol. | Implies the in situ formation of (Z)-3-chloroprop-2-en-1-al. | researchgate.net |

| Metabolic Oxidation | Formation of 3-chloroacrolein from 3-chloroallyl alcohol during pesticide degradation. | Enzymatically catalyzed (e.g., by alcohol dehydrogenase). |

Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol under stronger conditions, yields the corresponding unsaturated carboxylic acid, (Z)-3-chloroprop-1-enoic acid. This compound and its isomer are metabolites in the degradation of 1,3-dichloropropene in soil and plants. semanticscholar.orgjcpa.or.jpwur.nl

Experimental methods have been established for the oxidation of the related trans-isomer. For example, trans-3-chloroallyl alcohol can be converted to trans-3-chloroacrylic acid using a silver oxide oxidation system in a biphasic methylene (B1212753) chloride/aqueous solution. smolecule.com This method is advantageous as it often bypasses the need to isolate the intermediate aldehyde. While specific studies focusing solely on the oxidation of the (Z)-isomer are less common, the general principles of alcohol oxidation suggest that similar reagents can be employed. The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. uci.edu

| Reactant | Product | Method/Context | Reference |

|---|---|---|---|

| 3-Chloroallyl alcohol | 3-Chloroacrylic acid | Metabolic pathway in the degradation of 1,3-dichloropropene. | jcpa.or.jp |

| trans-3-Chloroallyl alcohol | trans-3-Chloroacrylic acid | Silver oxide oxidation in a two-phase system. | smolecule.com |

Reductive Transformations of this compound

Reductive transformations of this compound can target either the carbon-carbon double bond or the allylic carbon-chlorine bond, offering pathways to saturated chloro-alcohols or unsaturated alcohols, respectively.

The selective hydrogenation of the carbon-carbon double bond in this compound, while leaving the alcohol and chloro functionalities intact, yields 3-chloropropan-1-ol. This transformation is typically achieved through catalytic hydrogenation. A patent describes the hydrogenation of 3-chloroallyl compounds to the corresponding 3-chloropropyl alcohol using a palladium catalyst. google.com Such processes are valuable for producing saturated functionalized molecules from unsaturated precursors. The choice of catalyst and reaction conditions is crucial to prevent over-reduction or undesired side reactions, such as the hydrogenolysis of the C-Cl bond.

The allylic C-Cl bond is susceptible to reductive cleavage. While direct hydrogenolysis to remove the chlorine atom while preserving the double bond and alcohol can be challenging, related transformations that effectively reduce the C-Cl bond have been explored. Iron-catalyzed cross-coupling reactions provide a powerful method for this purpose. beilstein-journals.org For example, derivatives such as 3-chloroprop-2-en-1-amines can be coupled with Grignard reagents in the presence of an iron catalyst. researchgate.netresearchgate.net This reaction replaces the chlorine atom with an alkyl or aryl group, formally a reductive transformation of the C-Cl bond into a C-C bond. This methodology has been applied to the synthesis of allylamines and the drug Naftifine. researchgate.net

| Transformation | Product Type | Methodology | Reference |

|---|---|---|---|

| Selective Hydrogenation of C=C | Saturated Chloro-alcohol (3-Chloropropan-1-ol) | Catalytic hydrogenation using a Palladium catalyst. | google.com |

| Reduction/Substitution of C-Cl | Allylamines | Iron-catalyzed cross-coupling of 3-chloroprop-2-en-1-amine (B13181914) derivatives with Grignard reagents. | researchgate.netresearchgate.net |

Nucleophilic Substitution Reactions Involving this compound

This compound can undergo nucleophilic substitution at two primary sites: the carbon bearing the chlorine atom (allylic substitution) or the carbon bearing the hydroxyl group. sioc-journal.cn The hydroxyl group is a poor leaving group but can be converted into a good leaving group (e.g., water) by protonation under acidic conditions. libretexts.orglibretexts.org The allylic chloride provides a reactive site for classic SN reactions. masterorganicchemistry.combrussels-scientific.com

The reaction with hydroxide (B78521) ions (OH⁻) illustrates the compound's reactivity. When treated with aqueous sodium hydroxide, 3-chloroallyl alcohol can undergo substitution of the chlorine to form prop-2-en-1,2-diol or undergo a more complex reaction involving elimination to yield propargyl alcohol. smolecule.comchemguide.co.ukscience-revision.co.uk

The versatility of the allylic chloride allows for reactions with a variety of nucleophiles:

O-Nucleophiles: Besides hydroxide, other alcohols can act as nucleophiles, particularly under acid catalysis where the hydroxyl group of the substrate is protonated and leaves as water. sioc-journal.cnlibretexts.org

N-Nucleophiles: Ammonia (B1221849) and amines can displace the allylic chloride to form the corresponding allylamines. savemyexams.comphysicsandmathstutor.com This reaction is fundamental in the synthesis of compounds like Naftifine from precursors derived from 3-chloroallyl alcohol. researchgate.net

C-Nucleophiles: Carbon-based nucleophiles, such as cyanide ions (CN⁻) or Grignard reagents, are effective for C-C bond formation. The reaction with potassium cyanide yields an unsaturated nitrile, extending the carbon chain by one atom. science-revision.co.uksavemyexams.com Iron-catalyzed cross-coupling with Grignard reagents replaces the chlorine with an alkyl or aryl group. researchgate.netorganic-chemistry.org

| Nucleophile Type | Example Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| O-Nucleophile | Hydroxide ion (OH⁻) | Alcohol / Propargyl alcohol | Aqueous NaOH, heat | smolecule.comchemguide.co.uk |

| N-Nucleophile | Ammonia (NH₃) | Primary Amine | Ethanolic ammonia, heat, pressure | savemyexams.comphysicsandmathstutor.com |

| C-Nucleophile | Cyanide ion (CN⁻) | Nitrile | KCN in ethanol, heat under reflux | science-revision.co.uksavemyexams.com |

| C-Nucleophile | Grignard Reagents (R-MgX) | Substituted Alkene | Iron-catalyzed cross-coupling | researchgate.netresearchgate.net |

Allylic Substitution at the Chlorinated Carbon Center

The chlorine atom in this compound is positioned at an allylic carbon, which significantly enhances its reactivity toward nucleophilic substitution. stackexchange.com This heightened reactivity is attributed to the stability of the resulting allyl cation intermediate. Allylic shifts are common in these reactions, where the double bond migrates, leading to a mixture of products. For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide yields both 2-buten-1-ol and 3-buten-2-ol. wikipedia.org In a similar fashion, the substitution of 1-chloro-3-methyl-2-butene (B146958) results in a majority of the secondary alcohol, 2-methyl-3-buten-2-ol (B93329) (85%), and a minority of the primary alcohol, 3-methyl-2-buten-1-ol (B147165) (15%). wikipedia.org These substitutions can proceed through both S_N_1' and S_N_2' mechanisms. wikipedia.org

Formation of Propargyl Alcohol Derivatives through Elimination-Substitution Pathways

Propargyl alcohol can be synthesized from 3-chloro-2-propen-1-ol via dehydrochlorination using sodium hydroxide. wikipedia.org An improved process for producing acetylenically unsaturated alcohols from their chlorinated ethylenically unsaturated precursors involves heating the chloroallyl alcohol with an alkali metal hydroxide in the presence of a liquid amine compound. google.com This method has been reported to achieve high conversion and yield of propargyl alcohol. google.com The synthesis of propargyl alcohols can also be achieved through the alkynylation of aldehydes mediated by zinc and allyl bromide. researchgate.net

Addition Reactions Across the Alkene Functionality

The double bond in this compound is susceptible to various addition reactions, including hydrosilylation and electrophilic or radical additions.

Hydrosilylation Reactions on Allylic Systems Related to this compound

The hydrosilylation of allylic alcohols is a well-established method for creating silicon-containing compounds. rsc.orgresearchgate.netacs.org This reaction typically involves the use of a platinum catalyst, such as Karstedt's catalyst, which has been shown to be highly active and selective for the hydrosilylation of the C=C double bond over O-silylation. researchgate.netscirp.org The choice of silane (B1218182) can influence the stereoselectivity of the reaction, allowing for either syn- or anti-selective additions. rsc.org Kinetic studies on the hydrosilylation of allyl alcohol have demonstrated the superior performance of certain platinum catalysts in achieving exclusive C=C bond hydrosilylation. researchgate.netacs.org

Table 1: Catalyst Selectivity in the Hydrosilylation of Allyl Alcohol

| Catalyst | Product Distribution |

|---|---|

| Karstedt's Catalyst | Exclusively C=C hydrosilylation product |

| Speier's Catalyst | Mixture of C=C hydrosilylation and O-silylation products |

| (dichlorodicyclopentadienyl)platinum(II) | Mixture of C=C hydrosilylation and O-silylation products |

This table is based on findings from studies on the hydrosilylation of allyl alcohol, a related allylic system. researchgate.net

Other Electrophilic and Radical Additions to the Double Bond

Electrophilic Addition: The carbon-carbon double bond in alkenes readily undergoes electrophilic addition reactions. unacademy.comsolubilityofthings.com For instance, the addition of hydrogen halides (HX) to alkenes leads to the formation of haloalkanes. solubilityofthings.comwikipedia.orgwikipedia.org The regioselectivity of this addition often follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. wikipedia.orgucr.edu This is due to the formation of the more stable carbocation intermediate. wikipedia.org Halogens themselves (X₂) can also add across the double bond to form vicinal dihalides. unacademy.comlibretexts.org

Radical Addition: In the presence of radical initiators like peroxides, the addition of hydrogen bromide to alkenes can proceed via a radical mechanism, leading to an anti-Markovnikov product. wikipedia.orglibretexts.org This is because the bromine radical adds to the less substituted carbon to form a more stable carbon radical. ucr.edu Atom transfer radical addition (ATRA) of haloalkanes to olefins, often mediated by photoredox catalysts, is another efficient method for forming new carbon-carbon and carbon-halogen bonds. nih.govacs.org

Rearrangement and Tautomerization Processes of this compound

Keto-Enol Tautomerism with 3-chloropropanal (B96773)

This compound, being an enol, is in equilibrium with its keto tautomer, 3-chloropropanal. stackexchange.com Generally, the keto form is more stable and predominates. stackexchange.com The presence of acid or base can catalyze this tautomerization. stackexchange.com The enol form, 3-chloroprop-1-en-1-ol, is considered unstable and can readily polymerize, especially in the presence of hydrochloric acid, due to the reactive allylic chlorine. stackexchange.com

Investigating Rearrangement Mechanisms of Organometallic Intermediates

The generation of organometallic intermediates from compounds like this compound opens pathways for various rearrangement reactions. One notable example involves the formation of 3-chloro-1-lithiopropene. This reagent can be generated by treating 1-bromo-3-chloropropene (B8598487) with t-BuLi at low temperatures. acs.orgresearchgate.net Although unstable, if generated in the presence of alkylboronic esters, it can be trapped to form rearrangement products. acs.orgresearchgate.net These intermediates, upon oxidation, yield 3-alkylprop-1-en-3-ols. This process is effective for a range of alkylboronic esters, including primary, secondary, benzylic, and even tertiary ones, showcasing a versatile method for synthesizing allylic alcohols. acs.orgresearchgate.net

The reaction of 3-chloropropenylboronates with Grignard reagents, often under asymmetric catalysis, can produce compounds with high enantiomeric excess. acs.orgacs.org However, this method's utility is somewhat limited by the availability and functional group tolerance of Grignard reagents. acs.orgacs.org An alternative approach involves the reaction of 3-chloro-1-lithiopropene with organoboron derivatives, which are tolerant of a wider array of functional groups. acs.orgacs.org

Research has shown that the reaction of the neopentyl glycol ester of n-butylboronic acid with 3-chloro-1-lithiopropene can lead to a mixture of (E/Z) rearranged products. acs.org However, rearranged products were not observed with more sterically hindered alkylboronic acids or with pinacol (B44631) boronates of less hindered alkylboronic acids. acs.org Interestingly, the stereochemical purity of the starting 1-bromo-3-chloropropene is not always crucial, as an E/Z mixture can sometimes provide similar yields of the final product. acs.org

Polymerization Tendencies and Research into Stability Modifiers for this compound

This compound is known to be an unstable compound that can readily polymerize. stackexchange.com This instability is partly due to its tautomeric equilibrium with 3-chloropropanal. stackexchange.com The enol form, this compound, possesses a chlorine atom in an allylic position, which enhances its reactivity toward nucleophilic substitution. stackexchange.com Another molecule of the enol can act as a nucleophile, leading to a chain reaction and polymerization, especially in the presence of acid catalysts like hydrochloric acid. stackexchange.com

The polymerization of allylic alcohols, in general, presents challenges. Allyl alcohol itself is relatively unreactive in typical free-radical polymerizations and tends to act as a chain-transfer agent, resulting in low molecular weight oligomers. gantrade.comnih.gov To achieve higher molecular weight polymers, specialized techniques are often required, such as using specific initiators at elevated temperatures and pressures. gantrade.com

For substituted allyl alcohols like this compound, the polymerization can be complex. The presence of the allylic chlorine atom can provide a site for further reactions, potentially leading to cross-linked or branched structures. stackexchange.comnih.gov Research into stability modifiers for such compounds is crucial for controlling their reactivity and enabling their use in controlled polymerization processes. While specific stability modifiers for this compound are not extensively documented in the provided results, the general principles of stabilizing reactive monomers would apply. This could include the use of radical inhibitors, control of temperature and pH, and the exclusion of catalytic impurities. The use of alcohols as reducing agents in AGET-ATRP (Activators Generated by Electron Transfer for Atom Transfer Radical Polymerization) has been shown to enable well-controlled polymerizations, which could be a potential strategy for controlling the polymerization of reactive allylic alcohols. rsc.org

Reaction Mechanisms and Stereochemical Control Studies

Examination of SN1 Reaction Pathways and Allylic Carbocation Stabilization in Analogs

The reactivity of allylic halides, such as 3-chloroprop-1-ene, in SN1 reactions is significantly influenced by the stability of the resulting allylic carbocation. ucalgary.cavaia.com The π system of the double bond can delocalize the positive charge of the adjacent carbocation through resonance, which is a stabilizing effect. ucalgary.calibretexts.org This stabilization makes the formation of allylic carbocations as intermediates in SN1 reactions more favorable compared to their saturated counterparts. ucalgary.cavaia.com

The stability of an allylic carbocation is comparable to that of a secondary alkyl carbocation. ucalgary.ca This increased stability is due to the delocalization of the positive charge over the terminal carbon atoms of the allyl system. libretexts.orglibretexts.org Molecular orbital theory further explains this stability, showing that the three p-orbitals of the allylic system combine to form a delocalized π-system, with the electrons occupying a low-energy bonding molecular orbital. libretexts.org

For analogs of this compound, the formation of an allylic carbocation during an SN1 reaction would be a key step. The stability of this carbocation intermediate directly impacts the reaction rate. vaia.combyjus.com The Hammond postulate suggests that the transition state leading to a more stable carbocation will be lower in energy, thus the reaction will proceed faster. vaia.com Therefore, allylic halides like 3-chloroprop-1-ene are more reactive in SN1 reactions than their saturated analogs like 1-chloropropane (B146392) because the former can form a resonance-stabilized allylic carbocation. vaia.com

The following table summarizes the relative stability of carbocations:

| Carbocation Type | Relative Stability | Reason for Stability |

| Tertiary Allylic | Most Stable | Resonance and Inductive Effects |

| Secondary Allylic | Very Stable | Resonance and Inductive Effects |

| Primary Allylic | Stable | Resonance |

| Tertiary Alkyl | Stable | Inductive Effect and Hyperconjugation |

| Secondary Alkyl | Less Stable | Inductive Effect and Hyperconjugation |

| Primary Alkyl | Least Stable | Minimal Inductive Effect |

This table provides a general order of carbocation stability.

Stereoselectivity in Cross-Coupling and Other Catalyzed Transformations

Stereoselectivity is a critical aspect of catalyzed transformations involving allylic compounds like this compound and its derivatives. Iron-catalyzed cross-coupling reactions of allylic chlorides with Grignard reagents have been shown to proceed with high yield and excellent stereoselectivity. researchgate.net For instance, the synthesis of naftifine, an antifungal drug, was achieved with high stereoselectivity through an iron-catalyzed coupling. researchgate.net

Palladium- and copper-catalyzed coupling reactions also offer stereoselective routes to various products. researchgate.net For example, a stereoselective synthesis of (2E,4)- and (2Z,4)-enyne cyclic amines was developed using a Pd-Cu-catalyzed coupling of (2E)- and (2Z)-3-chloroprop-2-en-1-ylamines with alkynes. researchgate.net

The stereochemical outcome of these reactions is often dependent on the catalyst, ligands, and reaction conditions. In some iron-catalyzed cross-coupling reactions, the formation of isomeric products can occur through reversible β-hydrogen elimination, indicating an ionic pathway. researchgate.net The choice of ligand can also be crucial; for example, the use of N-heterocyclic carbene ligands in iron-catalyzed cross-coupling has enabled the reaction of non-activated aryl chlorides. researchgate.net

Hydrosilylation of alkenes and alkynes in water, initiated by light or thermally, can also exhibit high stereoselectivity. conicet.gov.ar For instance, the hydrosilylation of certain alkynes in water with (Me3Si)3SiH can lead to the formation of Z-alkenes with high stereoselectivity. conicet.gov.ar The organization of the organic material dispersed in water is thought to play a role in influencing the stereochemical outcome. conicet.gov.ar

The following table highlights some examples of stereoselective reactions involving analogs of this compound:

| Reaction Type | Catalyst/Reagents | Substrate | Product | Stereoselectivity | Reference |

| Cross-Coupling | Iron Catalyst, Phenyl Grignard Reagent | (E)-chloroolefin | Naftifine | Excellent | researchgate.net |

| Cross-Coupling | Pd-Cu Catalyst, Alkynes | (2E)- and (2Z)-3-chloroprop-2-en-1-ylamines | (2E,4)- and (2Z,4)-enyne cyclic amines | Stereoselective | researchgate.net |

| Hydrosilylation | (Me3Si)3SiH, Light/Thermal Initiation | Alkynes | Z-Alkenes | High Z-selectivity | conicet.gov.ar |

This table provides examples of stereoselective transformations and is not exhaustive.

Advanced Spectroscopic and Analytical Characterization for Research on Z 3 Chloroprop 1 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Application in Detailed Structural Elucidation and Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural analysis of (Z)-3-chloroprop-1-en-1-ol, providing precise information about the molecular framework, connectivity of atoms, and stereochemistry. Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is indicative of its electronic environment. The vinyl protons (H-1 and H-2) are expected to resonate in the downfield region typical for alkenes, while the methylene (B1212753) protons (H-3) adjacent to the chlorine atom will also be deshielded. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

Crucially, the coupling constant (J-value) between the two vinylic protons (H-1 and H-2) is diagnostic of the double bond geometry. For the (Z)-isomer, a smaller coupling constant (typically in the range of 6-12 Hz) is expected, which allows for clear differentiation from the (E)-isomer, which would exhibit a larger coupling constant (typically 12-18 Hz).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-1 | ¹H NMR | ~6.0 - 6.5 | Doublet of doublets (dd) | J(H1-H2) ≈ 6-12 Hz, J(H1-OH) variable |

| H-2 | ¹H NMR | ~4.5 - 5.0 | Doublet of triplets (dt) or multiplet | J(H2-H1) ≈ 6-12 Hz, J(H2-H3) ≈ 5-7 Hz |

| H-3 (CH₂) | ¹H NMR | ~4.0 - 4.3 | Doublet (d) | J(H3-H2) ≈ 5-7 Hz |

| OH | ¹H NMR | Variable | Broad singlet or triplet | J(OH-H1) variable |

| C-1 | ¹³C NMR | ~135 - 145 | - | - |

| C-2 | ¹³C NMR | ~110 - 120 | - | - |

| C-3 | ¹³C NMR | ~45 - 55 | - | - |

Vibrational Spectroscopy (Infrared and Raman): Utility for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and offering insights into its conformational properties. ustc.edu.cnrsc.org These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

Key vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Absorptions for vinylic C-H bonds appear above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the CH₂Cl group are found just below 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond gives rise to a medium-intensity band in the 1640-1680 cm⁻¹ region. In Raman spectroscopy, this bond often produces a strong signal.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol is typically observed in the 1050-1150 cm⁻¹ range in the IR spectrum.

C-Cl Stretch: A strong absorption in the fingerprint region of the IR spectrum, generally between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (Broad) | Weak |

| C=C-H | Stretch | 3010-3100 | Medium |

| -CH₂- | Stretch | 2850-2960 | Medium |

| C=C | Stretch | 1640-1680 | Strong |

| C-O | Stretch | 1050-1150 | Weak-Medium |

| C-Cl | Stretch | 600-800 | Medium-Strong |

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies in Mechanistic Research

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of this compound, while its fragmentation patterns provide valuable structural information. libretexts.org High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous calculation of its elemental formula (C₃H₅ClO).

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is generated. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. docbrown.info This results in two peaks for the molecular ion: an M⁺˙ peak and an (M+2)⁺˙ peak, with a relative intensity ratio of about 3:1.

The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for allylic alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Loss of a neutral molecule: Elimination of water (H₂O) or hydrogen chloride (HCl) can lead to prominent fragment ions.

Cleavage of the C-Cl bond: Loss of a chlorine radical.

These fragmentation pathways are crucial in mechanistic studies, for instance, in identifying reaction intermediates and products.

Table 3: Expected Mass Spectrometry Fragments for this compound m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl).

| Fragment Ion Formula | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity/Origin |

|---|---|---|---|

| [C₃H₅ClO]⁺˙ | 92 | 94 | Molecular Ion (M⁺˙) |

| [C₃H₄Cl]⁺ | 75 | 77 | Loss of OH |

| [C₃H₅O]⁺ | 57 | - | Loss of Cl |

| [C₃H₄]⁺˙ | 40 | - | Loss of HCl and H |

| [C₂H₂Cl]⁺ | 61 | 63 | Cleavage and rearrangement |

Chromatographic Methods: Advanced Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Ratio Determination

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. They are particularly important for assessing the purity of a sample and determining the ratio of (Z) to (E) stereoisomers.

Gas Chromatography (GC) , especially when coupled with a mass spectrometer (GC-MS), is a highly effective method for analyzing volatile compounds like 3-chloroprop-1-en-1-ol. The separation of the (Z) and (E) isomers can be achieved using a capillary column with a suitable stationary phase, typically one with some polarity to differentiate between the geometric isomers. The retention time for each isomer is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). Quantification of the isomer ratio can be performed by integrating the peak areas in the chromatogram. For related chloropropanols, derivatization is sometimes employed to improve volatility and detection. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when non-destructive separation is required. However, since 3-chloroprop-1-en-1-ol lacks a strong chromophore, UV detection can be challenging, often necessitating derivatization with a UV-active group or the use of other detectors like a refractive index (RI) detector or mass spectrometer (LC-MS). nih.gov Reversed-phase HPLC, with a polar mobile phase and a non-polar stationary phase, would be a common approach for separation.

Table 4: Hypothetical Chromatographic Conditions for Analysis of 3-chloroprop-1-en-1-ol Isomers

| Technique | Parameter | Hypothetical Condition |

|---|---|---|

| Gas Chromatography (GC) | Column | Polar capillary column (e.g., DB-WAX, HP-INNOWax) |

| Injector Temperature | 200 - 250 °C | |

| Oven Program | Start at 50-70 °C, ramp up to 180-220 °C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| High-Performance Liquid Chromatography (HPLC) | Column | Reversed-phase C18 column |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol (B129727) | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or MS |

Computational and Theoretical Studies of Z 3 Chloroprop 1 En 1 Ol

Quantum-Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum-chemical calculations are fundamental to understanding the electronic nature of (Z)-3-chloroprop-1-en-1-ol. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its stability and reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. For instance, in a study involving the conversion of 3,4-dichlorophenol (B42033) to intermediates including 3-chloroprop-2-en-1-ol and 1-chloroprop-1-ene, the lowest energy gap was found for a transition state, indicating its reactive nature. researchgate.net

The electronic structure of related compounds, such as 3-chloroprop-1-ene, has been studied to understand its reactivity. The stability of carbocation intermediates, which is influenced by resonance, plays a significant role in reaction rates. vaia.com The presence of the double bond and the chlorine atom in this compound creates a unique electronic environment that influences its chemical behavior. vaia.comstackexchange.com

Table 1: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Weight | 92.52 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 92.0028925 Da |

| Monoisotopic Mass | 92.0028925 Da |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 5 |

| Complexity | 33.9 |

Conformational Analysis and Investigation of Isomerization Pathways of this compound

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The stability of these conformers is influenced by various factors, including steric hindrance and electronic effects. The Z configuration of the double bond is a key structural feature. uou.ac.in

Isomerization pathways are of significant interest. For example, the isomerization of (Z)- to (E)-alkenes can be influenced by reaction conditions. researchgate.net In some reactions, the stereochemistry of the starting material is retained, while in others, isomerization can occur. acs.org For instance, the microwave-assisted chlorodecarboxylation of (Z)-2-methyl-3-phenylacrylic acid resulted in a mixture of (Z)- and (E)-isomers, indicating that isomerization is a competing process. acs.org The presence of the hydroxyl group and the chlorine atom can influence the barriers to rotation and the relative stability of different isomers.

Theoretical Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Theoretical studies are crucial for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify intermediates, transition states, and the most favorable reaction pathways. researchgate.net For example, the reaction of 3-chloroprop-1-ene with dilute aqueous sodium hydroxide (B78521) to form prop-2-en-1-ol proceeds via a specific mechanism. scribd.com

The presence of both an alcohol and an alkene functional group allows for a variety of transformations, including oxidation and nucleophilic substitution. smolecule.com The chlorine atom, being in an allylic position, is particularly susceptible to nucleophilic substitution. stackexchange.com Theoretical calculations can model these reactions, providing insights into the energies of activation and the geometries of transition states. For example, in the rhodium-catalyzed hydroboration of a related unsaturated amide, density functional theory was used to compute the free energy profiles of various potential pathways, identifying the most favorable one. researchgate.net Similarly, the mechanism for the synthesis of (Z)-bromostyrenes from (E)-cinnamic acids was proposed to proceed through a specific stereospecific elimination pathway to explain the observed selectivity. acs.org

Applications of Density Functional Theory (DFT) in Predicting Chemical Behavior

Density Functional Theory (DFT) is a widely used computational method for predicting the chemical behavior of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of properties and reactions. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties.

In the context of this compound and related molecules, DFT has been applied to study reaction mechanisms and predict reactivity. For example, DFT was used to investigate the adsorption and decomposition of methanol (B129727) on a B12N12 nanocage, revealing that the interaction enhances the material's electrical conductivity. researchgate.net In another study, DFT calculations were employed to investigate the mechanism of a rhodium-catalyzed hydroboration reaction, helping to explain the experimental results. researchgate.net These examples highlight the power of DFT in providing a molecular-level understanding of chemical processes and predicting the behavior of complex systems.

Applications in Advanced Organic Synthesis and Materials Science Research

(Z)-3-chloroprop-1-en-1-ol as a Versatile Synthetic Intermediate

The strategic positioning of a chlorine atom and a hydroxyl group within the this compound molecule enables a series of controlled, site-specific reactions. This characteristic makes it an exceptionally useful intermediate for creating more elaborate molecules.

This compound is a key initial ingredient in the total synthesis of numerous natural products and other complex organic substances. smolecule.com Its value is derived from its capacity to introduce a three-carbon unit with a predefined (Z)-stereochemistry at the double bond, a structural element common in many biologically active compounds. This specific stereochemistry is often essential for the biological activity of the final molecule.

The hydroxyl group of this compound is readily modified to create a range of substituted allylic ethers. These ethers can then be subjected to further chemical changes, such as nucleophilic substitution at the chlorinated carbon, to introduce various functional groups. This two-step process facilitates the synthesis of a diverse array of substituted allylic alcohols and ethers, which are themselves important intermediates in organic synthesis. For instance, reacting this compound with different alkoxides can produce a series of allylic ethers that can be used in subsequent reactions to build more complex carbon structures. acs.org

Table 1: Examples of Reactions for the Derivatization of this compound

| Reactant | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| This compound | Alkoxides (e.g., NaOR) | Substituted allylic ethers | Intermediates for Claisen rearrangement |

| This compound | Thionyl chloride (SOCl₂) | Allylic dichlorides | Precursors for further substitutions |

The dual functionality of this compound makes it an ideal precursor for synthesizing various heterocyclic compounds. The hydroxyl group can function as a nucleophile, while the carbon atom bonded to the chlorine acts as an electrophile. This inherent reactivity facilitates intramolecular cyclization to form ring structures. For example, reacting this compound with a dinucleophile like hydrazine (B178648) or a hydroxylamine (B1172632) derivative can lead to the formation of five- or six-membered heterocyclic rings containing nitrogen and oxygen atoms. These heterocyclic frameworks are common in many pharmaceutical and agricultural chemicals. solubilityofthings.comacs.org

This compound is a valuable starting material for creating allylamine (B125299) derivatives. The chlorine atom can be replaced by various nitrogen-containing nucleophiles, such as ammonia (B1221849) or primary and secondary amines, to produce the corresponding allylic amines. conicet.gov.ar This reaction offers a direct pathway to a class of compounds that are important in medicinal chemistry and have applications as pharmaceuticals and agrochemicals. researchgate.net The stereochemistry of the double bond is typically preserved during this substitution, resulting in the formation of (Z)-allylamines. conicet.gov.ar

Table 2: Synthesis of Allylamine Derivatives

| Nitrogen Nucleophile | Product Class | Potential Applications |

|---|---|---|

| Ammonia (NH₃) | Primary allylamines | Pharmaceutical intermediates |

| Primary Amines (RNH₂) | Secondary allylamines | Agrochemical synthesis |

Exploration of this compound Derivatives in the Development of Novel Functional Materials

The utility of this compound extends into materials science, where its derivatives are being explored for creating new functional materials. For instance, polymers can be synthesized from monomers derived from this compound, resulting in materials with reactive pendant chlorine groups. These groups can be further modified to introduce specific functionalities, tailoring the material for applications such as coatings, adhesives, and advanced composites. lookchem.com

Advanced Reagent in Catalytic Methodologies, Including Cross-Coupling Reactions

This compound and its derivatives are effective partners in various transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by catalysts, such as those based on palladium or nickel, to form new carbon-carbon or carbon-heteroatom bonds. This method allows for the efficient construction of complex molecular structures. For example, in Suzuki or Stille cross-coupling reactions, the vinyl chloride portion of the molecule can be joined with organoboron or organotin reagents to create more complex olefinic structures. conicet.gov.ar

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Allylic alcohols |

| Allylic ethers |

| Allylamine |

| Ammonia |

| Hydrazine |

| Hydroxylamine |

| Palladium |

| Nickel |

| Organoboron compounds |

Future Research Directions and Challenges in Z 3 Chloroprop 1 En 1 Ol Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The future of synthesizing (Z)-3-chloroprop-1-en-1-ol and related structures is intrinsically linked to the principles of green chemistry. Current and future research must address the need for methods that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize less hazardous materials.

A significant challenge lies in the inherent instability of the target molecule, which can readily tautomerize to 3-chloropropanal (B96773) and undergo polymerization, particularly in the presence of acid. stackexchange.com This necessitates the development of mild reaction conditions. One promising direction is the expanded use of iron-catalyzed reactions. Iron is an attractive alternative to precious metal catalysts like palladium because it is earth-abundant and less toxic. researchgate.net Research has demonstrated the successful use of iron catalysts in the cross-coupling of related chloro-olefin structures, suggesting a viable pathway for future synthetic developments. researchgate.netresearchgate.net

Another key area is the use of alternative, greener solvents. Water is an ideal solvent for green chemistry, and radical-based reactions in aqueous media have shown promise. Studies on the hydrosilylation of 3-chloroprop-1-ene in water, initiated by light or thermal means, provide a blueprint for developing similar transformations for the title compound. conicet.gov.arresearchgate.netconicet.gov.arresearchgate.net These methods avoid volatile organic compounds (VOCs) and can offer unique reactivity and selectivity. conicet.gov.arsolubilityofthings.com

Future research should focus on a multi-pronged approach to green synthesis, integrating non-toxic catalysts with benign solvent systems under mild conditions to improve both the efficiency and the environmental footprint of this compound synthesis.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Iron Catalysis | Utilizes inexpensive, low-toxicity iron salts. | Reduced cost, lower environmental impact compared to palladium or rhodium. researchgate.netresearchgate.net | Catalyst deactivation, optimization of ligand systems for high stereoselectivity. |

| Aqueous Radical Reactions | Employs water as a solvent, often with light or heat initiation. | Eliminates hazardous organic solvents, potential for novel reactivity. conicet.gov.arresearchgate.net | Substrate solubility issues, controlling side reactions of highly reactive radical species. mdpi.com |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Precise control of temperature and reaction time, improved safety for handling unstable intermediates, potential for scalability. | High initial equipment cost, potential for channel clogging with polymerization-prone substrates. stackexchange.com |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, biodegradable catalysts. | Limited availability of enzymes for specific non-natural substrates, enzyme stability. |

Discovery and Characterization of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound invites the exploration of new chemical transformations. Its reactivity is dominated by the interplay between the allylic chloride, the double bond, and the alcohol.

One of the most intriguing aspects is its use as a precursor to highly reactive intermediates. For instance, treatment of the related 1-bromo-3-chloropropene (B8598487) with tert-butyllithium (B1211817) generates 3-chloro-1-lithiopropene. acs.orgacs.orgresearchgate.net This organolithium reagent, while unstable, can be trapped in situ by electrophiles like alkylboronic esters to create new carbon-carbon bonds, ultimately yielding functionalized allylic alcohols. acs.orgacs.org Applying this methodology directly to this compound or its protected forms could provide a powerful route to complex molecules.

Radical reactions represent another fertile ground for discovery. The radical-induced hydrosilylation of the closely related 3-chloroprop-1-ene in water has been shown to yield different products depending on the initiation method, including direct hydrosilylation and substitution of the chlorine atom. conicet.gov.arresearchgate.net Investigating the radical chemistry of this compound could uncover new pathways for functionalization, potentially leading to novel silylated compounds or unexpected cyclization products.

Furthermore, the compound's instability points to a delicate reactivity balance that could be harnessed. stackexchange.com Controlled polymerization or oligomerization could lead to new materials with unique properties. The key challenge is to develop reaction conditions that can precisely steer the molecule toward a desired transformation while suppressing undesired pathways like polymerization.

Table 2: Emerging Reactivity Patterns

| Transformation | Description | Potential Synthetic Utility | Key Challenges |

|---|---|---|---|

| Organometallic Intermediate Formation | Generation of 3-chloro-1-lithiopropene followed by trapping with electrophiles. acs.orgacs.org | Access to a wide range of substituted allylic alcohols and other functionalized building blocks. | The high reactivity and instability of the organolithium intermediate requires cryogenic temperatures and careful control. |

| Radical Hydrosilylation | Radical-initiated addition of a silicon hydride across the double bond. conicet.gov.arresearchgate.net | Synthesis of organosilicon compounds which are valuable in materials science and as synthetic intermediates. | Controlling the competition between hydrosilylation and reduction/substitution of the allylic chloride. |

| Controlled Tautomerization/Polymerization | Harnessing the equilibrium with 3-chloropropanal or the tendency to polymerize. stackexchange.com | Potential for creating novel polymers or as an in-situ source of β-chloropropionaldehyde for tandem reactions. | Preventing uncontrolled polymerization, isolating desired oligomers or polymers with defined structures. |

| Catalytic Cross-Coupling | Transition-metal catalyzed reactions (e.g., Heck, Suzuki) at the C-Cl bond. | Direct formation of C-C or C-heteroatom bonds to build molecular complexity. | Overcoming the challenge of substrate instability and achieving high stereoretention at the Z-double bond. |

Advancements in Stereocontrol and Enantioselective Syntheses Involving this compound

A major frontier in the chemistry of this compound is the control of stereochemistry. This includes both maintaining the Z-geometry of the double bond during reactions and, more challengingly, developing enantioselective transformations. Asymmetric catalysis has become an indispensable tool in modern synthesis, yet its application to flexible, acyclic substrates like vinylic halides remains a significant hurdle. researchgate.netacs.orgnih.gov

The development of enantioselective domino reactions, such as the Heck/Tsuji-Trost reaction, has shown great promise for rigid substrates, but extending this to highly flexible haloalkenes is a long-standing goal. researchgate.netnih.gov Future research will require the design of sophisticated catalyst systems, likely involving novel chiral ligands, that can effectively differentiate between the enantiotopic faces of the double bond or participate in stereoselective substitution at the allylic position. Engineering specialized chiral ligands, such as non-C2-symmetric phosphines, has proven vital in achieving high enantioselectivity in related systems and offers a promising strategy. researchgate.netnih.gov

Stereoretentive reactions are also critical. For example, methods for the halodecarboxylation of cinnamic acids have been developed that proceed with complete retention of stereochemistry. acs.org Applying similar principles to the synthesis or transformation of this compound would be highly valuable. Iron-catalyzed cross-coupling reactions have also demonstrated excellent stereoselectivity in the synthesis of allylamines from related (E)- and (Z)-3-chloroprop-2-en-1-amines, providing a strong precedent for future work. researchgate.net

The ultimate goal is to develop a suite of catalytic methods that allow for the predictable and high-fidelity synthesis of chiral molecules from this simple precursor, transforming it from a simple achiral building block into a powerful tool for asymmetric synthesis. nih.gov

Enhanced Predictive Chemistry through Advanced Computational Modeling and Machine Learning

The intersection of computational chemistry and machine learning (ML) offers a transformative approach to tackling the challenges associated with this compound. Given its instability and complex reactivity, predictive models can accelerate research by identifying promising reaction conditions and novel transformations, thereby minimizing costly and time-consuming trial-and-error experimentation. researchgate.net

Machine learning algorithms can be trained on existing reaction data to predict outcomes like yield or selectivity for new substrates and conditions. rsc.orgambujtewari.com For a molecule like this compound, where data may be limited, techniques like transfer learning are particularly relevant. A model trained on a large dataset of related cross-coupling reactions could be fine-tuned with a small number of experiments to accurately predict conditions for this specific substrate. ambujtewari.com

Quantum mechanical (QM) calculations can provide deep mechanistic insight. By modeling reaction pathways, transition states, and intermediate stabilities, researchers can understand why certain reactions are favored and how to design catalysts or modify substrates to achieve a desired outcome. For example, QM-derived descriptors can be integrated into ML models to improve their predictive accuracy by capturing the electronic properties that govern reactivity. chemrxiv.org

A significant challenge is the accurate prediction of reactivity for flexible molecules. Advanced computational models are needed to properly sample the conformational space and identify the lowest-energy pathways. researchgate.net The synergy between high-throughput virtual screening using ML and detailed mechanistic investigation using QM will be crucial for unlocking the full potential of this compound chemistry.

Table 3: Applications of Computational and ML Methods

| Method | Application for this compound | Expected Outcome |

|---|---|---|

| Machine Learning (ML) Yield Prediction | Predict reaction yields under various catalytic conditions (catalyst, ligand, solvent, temperature). rsc.orgchemrxiv.org | Rapid identification of optimal reaction conditions, reducing experimental effort. |

| Transfer Learning | Adapt models trained on broad reaction classes (e.g., Suzuki coupling) to the specific substrate. ambujtewari.com | Accurate predictions even with limited specific data for the target molecule. |

| Quantum Mechanics (QM) Modeling | Calculate transition state energies for competing reaction pathways (e.g., substitution vs. elimination). | Fundamental understanding of reactivity, guiding rational catalyst design. |

| Integrated ML/QM Workflows | Use ML to screen a vast chemical space of potential ligands, then use QM for detailed analysis of the most promising candidates. | Accelerated discovery of novel, highly selective catalysts for enantioselective transformations. |

| Automated Retrosynthesis Planning | Integrate the reactivity of this compound into computer-aided synthesis planning tools. | Identification of new synthetic routes to complex target molecules that utilize this building block. |

Integration of this compound into Emerging Chemical Methodologies and Synthesis Strategies

The true value of a chemical building block is realized when it is integrated into broader, powerful synthetic methodologies. Future research should aim to position this compound as a key component in modern synthesis strategies, such as cascade reactions, organoboron chemistry, and olefin metathesis.

Domino and Cascade Reactions: The bifunctional nature of the molecule makes it an ideal candidate for cascade reactions where multiple bonds are formed in a single operation. An enantioselective Heck insertion followed by an intramolecular trapping by the hydroxyl group (or a derivative) could rapidly build complex cyclic ethers, a strategy that has been successfully applied to other flexible vinylic halides. researchgate.netnih.gov

Organoboron Chemistry: The conversion of this compound into a boronic ester derivative would open up a vast array of subsequent transformations. Organoboron compounds are exceptionally versatile intermediates, participating in Suzuki-Miyaura cross-couplings, oxidations, and other reactions. acs.org Developing methods to synthesize and utilize the corresponding boronate would significantly expand the compound's utility.

Olefin Metathesis: While the compound itself is a substrate, its derivatives could be key partners in cross-metathesis reactions. The stereoselective synthesis of Z-alkenyl halides is a known challenge in metathesis, and understanding the reactivity of substrates like this compound could provide valuable insights for developing new Z-selective catalysts and processes. core.ac.uk

By demonstrating the utility of this compound in these and other emerging areas, the chemical community can establish it as a staple building block for the efficient and creative synthesis of complex molecules. This requires a shift from studying the molecule in isolation to viewing it as a strategic starting point in multi-step synthetic planning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.